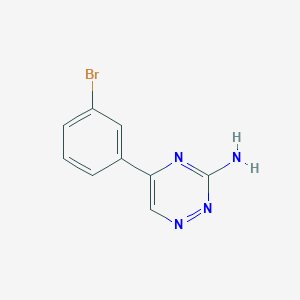
(R)-Ethyl tetrahydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl tetrahydrofuran-2-carboxylate is a chiral ester compound with a tetrahydrofuran ring structure. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound’s unique stereochemistry and functional groups make it a valuable building block in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for preparing ®-Ethyl tetrahydrofuran-2-carboxylate involves the enantioselective hydrolysis of its esters. For instance, ethyl (±)-tetrahydrofuran-2-carboxylate can be hydrolyzed using an Aspergillus melleus protease in a potassium phosphate buffer to yield the desired ®-enantiomer . This method is scalable and provides high enantioselectivity.
Industrial Production Methods
Industrial production of ®-Ethyl tetrahydrofuran-2-carboxylate typically involves similar enzymatic hydrolysis processes, optimized for large-scale operations. The use of biocatalysts such as proteases ensures high specificity and yield, making the process economically viable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Ethyl tetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Wirkmechanismus
The mechanism of action of ®-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, leading to the desired biochemical effects. The pathways involved often include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-tetrahydrofuran-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Tetrahydrofuran-2-carboxylic acid: The oxidized form of the compound.
Tetrahydrofuran-2-methanol: The reduced form of the compound.
Uniqueness
®-Ethyl tetrahydrofuran-2-carboxylate is unique due to its specific chiral configuration and the presence of an ethyl ester group. This configuration provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
375825-11-9 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
ethyl (2R)-oxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
GQQLWKZRORYGHY-ZCFIWIBFSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CCCO1 |
Kanonische SMILES |
CCOC(=O)C1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


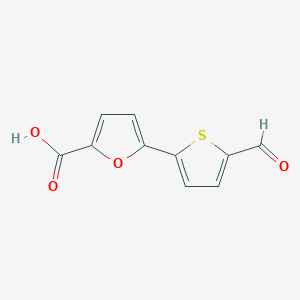
![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
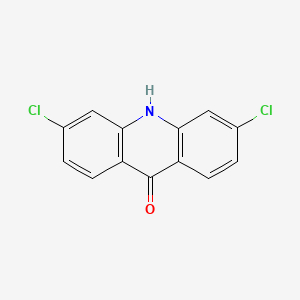
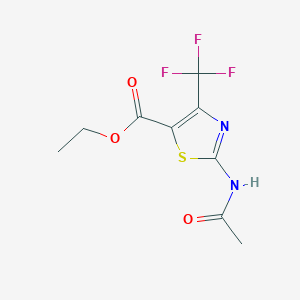
![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
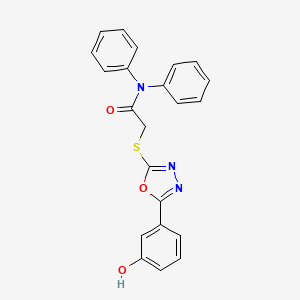
![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)
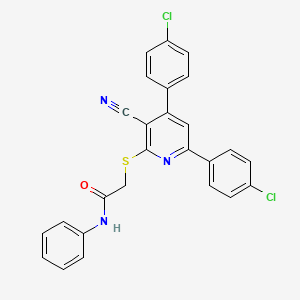
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)

![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
